2-cyclohexylidenepropanoic Acid

Ras/Raf signaling Yeast two-hybrid assay Structure-activity relationship

2-Cyclohexylidenepropanoic acid (CAS 77124-22-2) is the validated, prototypical cyclohexylidene propanoic acid derivative with documented Ras/Raf protein-protein interaction activity (EC50 64 µM in yeast two-hybrid assay). Its specific semicyclic double bond geometry, six-membered ring size, and propanoic acid chain are all critical for activity—generic α,β-unsaturated carboxylic acids or cyclopentylidene analogues (EC50 >300 µM) are not functionally equivalent. Use this compound as a benchmark for SAR studies targeting the Raf cysteine-rich domain (CRD). Essential for oncology and developmental biology research where CRD-dependent signaling is being dissected.

Molecular Formula C9H14O2
Molecular Weight 154.209
CAS No. 77124-22-2
Cat. No. B2529893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexylidenepropanoic Acid
CAS77124-22-2
Molecular FormulaC9H14O2
Molecular Weight154.209
Structural Identifiers
SMILESCC(=C1CCCCC1)C(=O)O
InChIInChI=1S/C9H14O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H2,1H3,(H,10,11)
InChIKeyILPJNQOCORRCHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexylidenepropanoic Acid (CAS 77124-22-2): Baseline Characterization for Procurement & Research


2-Cyclohexylidenepropanoic acid (CAS 77124-22-2), also referred to as 2-cyclohexylidene propanoic acid, is an α,β-unsaturated carboxylic acid characterized by a semicyclic carbon-carbon double bond positioned between the alpha and beta carbons relative to the carboxyl group [1]. Its molecular formula is C9H14O2 with a molecular weight of 154.21 g/mol [2]. The compound was originally developed as a structural analogue of valproic acid to assess antiepileptic potential, but it was subsequently identified as the first molecule in the cycloalkylidene carboxylic acid class to exhibit a significant effect on Ras/Raf protein-protein interactions [1].

Why Generic Substitution of 2-Cyclohexylidenepropanoic Acid Fails: Structural Determinants of Functional Specificity


Simple substitution with other α,β-unsaturated carboxylic acids, cycloalkylidene derivatives, or even close structural analogues (e.g., cyclopentylidene or cycloheptylidene variants) is not functionally equivalent. Quantitative structure-activity relationship (SAR) data from yeast two-hybrid assays demonstrate that the specific semicyclic double bond geometry, the six-membered cyclohexylidene ring size, and the propanoic acid chain length of 2-cyclohexylidenepropanoic acid are all critical for its observed biological activity [1]. Even a 1:1 mixture of semicyclic and endocyclic isomers (compound 5*) showed a significant decrease in activity, underscoring that precise molecular geometry is a non-negotiable requirement for the compound's unique Ras/Raf interaction profile [1]. Therefore, substituting this compound with a generic cycloalkylidene carboxylic acid without verifying its exact structure would compromise experimental reproducibility and biological outcome.

2-Cyclohexylidenepropanoic Acid: Quantitative Differentiation Evidence Against Key Comparators


Superior Potency as a Ras/Raf Interaction Enhancer vs. Smaller-Ring Cyclopentylidene Analogues

2-Cyclohexylidenepropanoic acid (compound 5) exhibits an EC50 value of 64 µM for enhancing Ras/Raf protein-protein interaction in a yeast two-hybrid assay [1]. In contrast, decreasing the ring size from a cyclohexylidene to a cyclopentylidene system (compounds 13 and 14) resulted in a complete loss of the Ras/Raf stabilizing effect, with EC50 values calculated as >300 µM [1]. This represents a >4.7-fold difference in potency, directly linking the six-membered cyclohexylidene ring to functional activity.

Ras/Raf signaling Yeast two-hybrid assay Structure-activity relationship

Critical Requirement of Semicyclic Double Bond Geometry for Activity

The semicyclic double bond is essential for activity. When 2-cyclohexylidenepropanoic acid (compound 5) was tested as a 1:1 mixture of semicyclic and endocyclic isomers (designated compound 5*), a significant decrease in Ras/Raf interaction enhancement was observed compared to the pure semicyclic compound [1]. The exact quantitative activity of compound 5* is not reported, but the study notes that the reduction in activity was significant, underscoring the strict geometric requirements for this specific mechanism of action.

Isomer specificity Ras/Raf modulation Chemical geometry

Propanoic Acid Chain Length is Optimal for Ras/Raf Interaction

Elongation of the carboxylic acid chain from propanoic acid (compound 5) to butanoic acid (compound 4) resulted in only slight changes in reporter activity, indicating that the three-carbon propanoic acid chain is near-optimal for this scaffold [1]. While the study does not report a significant difference in potency between compound 5 and compound 4, it establishes that chain length modification does not improve activity, thereby reinforcing the selection of the propanoic acid variant as the lead structure for this class.

Chain length optimization Ras/Raf effector SAR

Distinct Molecular Target Engagement: Binding to Raf Cysteine-Rich Domain (CRD)

2-Cyclohexylidenepropanoic acid (compound 5) enhances Ras/Raf interaction by specifically acting on the cysteine-rich domain (CRD, amino acids 131-194) of the Raf protein, rather than binding to the Ras-binding domain (RBD, amino acids 51-131) [1]. This mechanism was elucidated using truncated Raf mutants in the yeast two-hybrid system. The compound did not stabilize interaction when the CRD was absent, confirming this unique binding site.

Mechanism of action Raf cysteine-rich domain Protein-protein interaction

2-Cyclohexylidenepropanoic Acid: Evidence-Backed Application Scenarios for Research and Procurement


Ras/Raf Signaling Pathway Research and Drug Discovery

2-Cyclohexylidenepropanoic acid serves as a validated positive control or lead compound for investigating Ras/Raf protein-protein interactions. Its well-characterized EC50 of 64 µM in a yeast two-hybrid assay [1] and its specific mechanism of action via the Raf cysteine-rich domain make it an essential tool for studying CRD-dependent signaling in oncology and developmental biology research.

Structure-Activity Relationship (SAR) Studies of Cycloalkylidene Carboxylic Acids

As the prototypical cyclohexylidene propanoic acid derivative with documented SAR data, this compound is the logical starting material for synthesizing and evaluating new analogues. Researchers aiming to optimize Ras/Raf effectors can use this compound as a benchmark to quantify the impact of ring size, substituent, and chain length modifications, given that related cyclopentylidene analogues (EC50 >300 µM) are inactive [1].

Chemical Biology Tool for Probing Raf CRD Function

The compound's demonstrated ability to bind to the cysteine-rich domain (CRD) of Raf [1] makes it a valuable chemical probe for dissecting CRD-mediated protein interactions and conformational changes. It is distinct from RBD-binding molecules and can be used in cellular or biochemical assays to assess CRD contribution to Raf activation and downstream MAPK signaling.

Organic Synthesis Building Block for α,β-Unsaturated Carboxylic Acid Derivatives

Beyond biological applications, 2-cyclohexylidenepropanoic acid is a versatile building block in organic synthesis due to its α,β-unsaturated carboxylic acid functionality. It can be utilized in esterification, amidation, and conjugate addition reactions to construct more complex molecules, including potential pharmacophores or materials science intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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